molecular formula C15H13ClN2O4 B11548266 N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-3,4-dimethoxyaniline

N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-3,4-dimethoxyaniline

Cat. No.: B11548266
M. Wt: 320.73 g/mol
InChI Key: LSIJFJLQOMECGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-3,4-dimethoxyaniline: is a chemical compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a 4-chloro-3-nitrophenyl group and a 3,4-dimethoxyaniline moiety, making it a molecule of interest in various fields of research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-3,4-dimethoxyaniline typically involves the condensation reaction between 4-chloro-3-nitrobenzaldehyde and 3,4-dimethoxyaniline. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Sodium ethoxide (NaOEt) or sodium thiolate (NaSR) in ethanol.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: 4-chloro-3-aminophenylmethylidene-3,4-dimethoxyaniline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-3,4-dimethoxyaniline has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmacophore for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-3,4-dimethoxyaniline is largely dependent on its interaction with biological targets. The compound can interact with enzymes and proteins through its Schiff base moiety, potentially inhibiting their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the compound’s ability to chelate metal ions can disrupt metal-dependent biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide
  • N-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-3,4-dimethoxyaniline is unique due to the presence of both chloro and nitro substituents on the phenyl ring, which can significantly influence its reactivity and biological activity. The dimethoxy groups also contribute to its distinct electronic properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C15H13ClN2O4

Molecular Weight

320.73 g/mol

IUPAC Name

1-(4-chloro-3-nitrophenyl)-N-(3,4-dimethoxyphenyl)methanimine

InChI

InChI=1S/C15H13ClN2O4/c1-21-14-6-4-11(8-15(14)22-2)17-9-10-3-5-12(16)13(7-10)18(19)20/h3-9H,1-2H3

InChI Key

LSIJFJLQOMECGI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.